molecular formula C22H29NO3 B3061087 2-(Dimethylamino)ethyl butoxy(diphenyl)acetate CAS No. 4348-15-6

2-(Dimethylamino)ethyl butoxy(diphenyl)acetate

Cat. No. B3061087
CAS RN: 4348-15-6
M. Wt: 355.5 g/mol
InChI Key: GKDSSWBKXQWYDF-UHFFFAOYSA-N
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Description

“2-(Dimethylamino)ethyl butoxy(diphenyl)acetate” is a chemical compound . It is related to “2-(Dimethylamino)ethyl acrylate” (AmAc), which are aminoacrylates . AmAc has been used to fabricate gold/acrylic polymer nanocomposites .


Synthesis Analysis

The synthesis of related compounds such as “2-(dimethylamino)ethyl acrylate” (DAEA) involves copolymerization with 2-acrylamido-2-methylpropanesulphonic acid (AMPS) . Another related compound, poly[2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate]nanogel, was synthesized via dispersion polymerization .

properties

IUPAC Name

2-(dimethylamino)ethyl 2-butoxy-2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-4-5-17-26-22(19-12-8-6-9-13-19,20-14-10-7-11-15-20)21(24)25-18-16-23(2)3/h6-15H,4-5,16-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDSSWBKXQWYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328398
Record name 2-(Dimethylamino)ethyl butoxy(diphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)ethyl butoxy(diphenyl)acetate

CAS RN

4348-15-6
Record name NSC24223
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Dimethylamino)ethyl butoxy(diphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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